![molecular formula C29H26N2O3 B2463876 8,11-dimethoxy-13-(4-methoxybenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine CAS No. 860787-07-1](/img/structure/B2463876.png)

8,11-dimethoxy-13-(4-methoxybenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

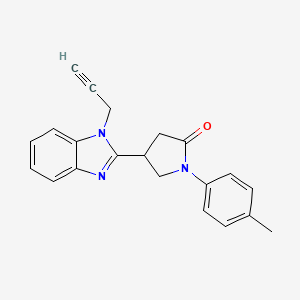

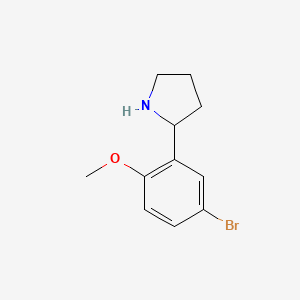

The molecule “8,11-dimethoxy-13-(4-methoxybenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine” is a complex organic compound. It contains multiple functional groups including methoxy groups (-OCH3) and a benzyl group (C6H5CH2-). The presence of these groups suggests that the compound could have interesting chemical properties .

Molecular Structure Analysis

The molecule likely has a complex structure due to the presence of multiple rings and functional groups. Acridine derivatives, which this molecule seems to be a part of, are characterized by their semi-planar heterocyclic structure .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, methoxybenzyl groups can be protected or deprotected under certain conditions .Wissenschaftliche Forschungsanwendungen

1. Pharmacokinetics and Brain Penetration

The compound 8,11-dimethoxy-13-(4-methoxybenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine and its analogs like amsacrine have shown significant penetration through the blood-brain barrier, which is crucial for their efficacy in treating central nervous system disorders. These compounds are known to be extracted moderately by brain capillaries and retained in the brain, indicating their potential utility in delivering therapeutic agents across the blood-brain barrier (Cornford et al., 2004).

2. Anti-tumor and Anticancer Properties

Several derivatives of acridine, including indolocarbazole compounds, have demonstrated potent antitumor activities. For instance, the compound NB-506 has shown to inhibit the growth of murine and Ehrlich solid tumors and cause regression in various human cancer cells, indicating its potential as an anticancer drug for treating solid tumors in humans (Arakawa et al., 1995). Another study reported the high tumorigenicity of certain acridine derivatives on mouse skin and in newborn mice, highlighting the potent biological activity of these compounds (Kumar et al., 2001).

3. Neurochemical Effects and Potential Psychotropic Applications

Compounds related to acridine, such as 25B-NBOMe, have been studied for their effects on neurotransmitter release and potential psychotropic applications. These studies have shown that such compounds can affect dopamine, serotonin, acetylcholine, and glutamate release in various brain regions, induce hallucinogenic activity, and impact cognitive and motor functions (Wojtas et al., 2020). The findings indicate a complex interaction of these compounds with neurotransmitter pathways, providing insights into their potential therapeutic or adverse effects on neurological functions.

4. Imaging Studies of Psychedelic Drug Action

Imaging studies have utilized derivatives of acridine to study the brain's response to psychedelic drugs. These studies use molecular imaging techniques like PET or SPECT to understand the distribution, binding, and cerebrometabolic effects of these compounds. Such research is crucial in unraveling the mechanisms of action of psychedelic drugs and their potential therapeutic applications (Cumming et al., 2021).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

8,11-dimethoxy-13-[(4-methoxyphenyl)methyl]-5,6-dihydroindolo[3,2-c]acridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26N2O3/c1-32-20-11-8-18(9-12-20)17-31-24-7-5-4-6-21(24)22-13-10-19-16-23-25(33-2)14-15-26(34-3)28(23)30-27(19)29(22)31/h4-9,11-12,14-16H,10,13,17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVOQTHMWTHHJOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2C5=NC6=C(C=CC(=C6C=C5CC4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2463793.png)

![5-chloro-2-methoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2463796.png)

![6-Cyano-N-[1-(2-methoxyphenyl)-2-oxopyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2463797.png)

![N-[1-(2-bromoacetyl)cyclohexyl]-2,2,2-trifluoroacetamide](/img/structure/B2463799.png)

![1-methyl-5-[(pentyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2463802.png)

![2-(6-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-phenylacetamide](/img/structure/B2463805.png)

![6-cinnamyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2463816.png)